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Compound of Interest

Compound Name: Jmv 167

Cat. No.: B1672972 Get Quote

Technical Support Center: Jmv 167 (MBQ-167)
This technical support center provides researchers, scientists, and drug development

professionals with guidance on the refinement of Jmv 167 (also known as MBQ-167) dosing

regimens for chronic studies.

Frequently Asked Questions (FAQs)
Q1: What is the relationship between Jmv 167 and MBQ-167?

Based on available scientific literature, "Jmv 167" is likely a synonym or an alternative name

for the compound more widely known as MBQ-167. All significant research and data point

towards MBQ-167 as the designation for the dual Rac/Cdc42 inhibitor.

Q2: What is the mechanism of action of MBQ-167?

MBQ-167 is a small molecule inhibitor that simultaneously targets two proteins, Rac and

Cdc42.[1][2] These proteins are Rho GTPases that play a critical role in cancer cell migration,

invasion, and tumor growth.[3] By inhibiting Rac and Cdc42, MBQ-167 disrupts the signaling

pathways that lead to metastatic progression.[4][5]

Q3: What are the recommended starting doses for chronic in vivo studies in mice?

The effective dose of MBQ-167 in preclinical mouse models of cancer has been shown to

range from 1 mg/kg to 100 mg/kg.[4][6][7] The choice of dose will depend on the tumor model,
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administration route, and desired therapeutic effect.

Q4: How should MBQ-167 be formulated for in vivo administration?

The formulation of MBQ-167 depends on the route of administration.

For Intraperitoneal (IP) injection: A common vehicle is a mixture of 12.5% ethanol, 12.5%

Cremophor, and 75% PBS (pH 7.4).[4][7][8]

For Oral Gavage (PO): A typical formulation consists of 0.5% methyl cellulose and 0.1%

Tween 80 in PBS.[3][4]

Q5: What is the recommended frequency of administration for chronic studies?

In published preclinical studies, MBQ-167 has been administered 3 to 5 times per week for

several weeks.[3][4][6][7] The optimal frequency should be determined based on the specific

experimental design and pharmacokinetic profile of the compound.

Q6: What is the known safety profile of MBQ-167?

MBQ-167 has demonstrated an excellent safety profile in preclinical studies.[1][3] Good

Laboratory Practice (GLP) nonclinical safety and safety pharmacology assessments have

shown a No Observed Adverse Effect Level (NOAEL) in rats and dogs of 1,000 mg/kg/day.[1]
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Issue Potential Cause Recommended Solution

Poor solubility of MBQ-167

during formulation.

Improper solvent or mixing

technique.

Ensure the use of the

recommended vehicle

solutions (see FAQ Q4). For

oral gavage, homogenization

is recommended. For IP

injections, ensure all

components are thoroughly

mixed.

Inconsistent tumor growth

inhibition.

Suboptimal dosing regimen or

administration technique.

Re-evaluate the dose and

frequency of administration

based on the tumor model.

Ensure consistent and

accurate administration (e.g.,

proper gavage technique,

consistent injection volume).

No observed therapeutic

effect.

Insufficient drug exposure at

the tumor site.

Consider the bioavailability of

the chosen administration

route. Oral administration has

a reported bioavailability of

approximately 35%.[7]

Intraperitoneal injection may

offer more direct systemic

exposure. Verify the dose and

formulation.

Unexpected toxicity or adverse

effects in study animals.

Although MBQ-167 has a high

NOAEL, individual animal

sensitivity can vary.

Monitor animals closely for any

signs of distress. If adverse

effects are observed, consider

reducing the dose or frequency

of administration. Consult with

a veterinarian.

Quantitative Data
Table 1: In Vivo Dosing Regimens for MBQ-167 in Mouse Models
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Mouse
Model

Tumor
Cell Line

Administr
ation
Route

Dose
Frequenc
y

Duration Vehicle

Immunoco

mpromised

(SCID)

GFP-MDA-

MB-231

(TNBC)

Intraperiton

eal (IP)

1 or 10

mg/kg

3

times/week
4 weeks

12.5%

ethanol,

12.5%

Cremophor

, 75%

PBS[4][7]

Immunoco

mpetent

(BALB/c)

4T-1

(mouse

breast

cancer)

Oral

Gavage

(PO)

25, 50, or

100 mg/kg

5

times/week
28 days

0.5%

methyl

cellulose,

0.1%

Tween 80

in PBS[3]

[4]

Immunoco

mpromised

(nude)

GFP-

HER2-BM

Intraperiton

eal (IP)

1 or 10

mg/kg

3

times/week
65 days

Not

specified

Table 2: Single-Dose Pharmacokinetic Parameters of MBQ-167 in Mice

Parameter
Intraperitoneal (IP)
Administration

Oral (PO) Administration

Dose 10 mg/kg 10 mg/kg

Half-life (t½) 4.6 hours[4][5][7][9] Not specified

Bioavailability Not applicable ~35%[7]

Experimental Protocols & Visualizations
MBQ-167 Signaling Pathway
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MBQ-167 inhibits the activation of Rac and Cdc42, which in turn blocks the downstream

signaling cascade involving p21-activated kinase (PAK). This disruption leads to reduced cell

migration, proliferation, and survival of cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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